

# Commercial Availability and Suppliers of Quinoline-3-thiol: A Technical Guide

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## Compound of Interest

Compound Name: **Quinoline-3-thiol**

Cat. No.: **B1321428**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential biological significance of **Quinoline-3-thiol**. This key heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document is intended to be a resource for researchers, chemists, and procurement specialists in academic and industrial settings.

## Commercial Availability

**Quinoline-3-thiol** is commercially available from a number of chemical suppliers. The compound is typically supplied as a yellow to brown solid and is soluble in organic solvents. Researchers interested in procuring this compound should reference its CAS number for accurate identification.

Table 1: Chemical and Physical Properties of **Quinoline-3-thiol**

Property	Value	Source
CAS Number	76076-35-2	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NS	[1][3]
Molecular Weight	161.22 g/mol	[1][2]
Purity	≥95%	[4]
Boiling Point	303.8±15.0 °C (Predicted)	[2]
Density	1.246±0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage Conditions	Inert atmosphere (Nitrogen or Argon) at 2-8°C	[2]

## Identified Commercial Suppliers

A number of chemical suppliers offer **Quinoline-3-thiol** for research and development purposes. The following table lists some of the known suppliers. It is advisable to contact the suppliers directly for the most up-to-date information on availability, pricing, and purity specifications.

Table 2: Commercial Suppliers of **Quinoline-3-thiol**

Supplier	Website	Notes
Synblock	--INVALID-LINK--	Lists CAS 76076-35-2 with purity NLT 98%. [1]
CymitQuimica	--INVALID-LINK--	Offers 3-Quinolinethiol with a purity of 95%. [4]
ChemicalBook	--INVALID-LINK--	Provides aggregated data and supplier information. [2]
PubChem	--INVALID-LINK--	Lists depositor-supplied synonyms and identifiers. [3]

## Synthesis of Quinoline-3-thiol

For researchers who wish to synthesize **Quinoline-3-thiol** in-house, a common and effective strategy involves the conversion of a 3-haloquinoline, such as 3-bromoquinoline or 3-iodoquinoline, to the corresponding thiol. One well-established method is the copper-catalyzed coupling of an aryl halide with a sulfur source, followed by reduction.

## Experimental Protocol: Synthesis from 3-Iodoquinoline

This protocol is adapted from a general method for the synthesis of aryl thiols from aryl iodides. [\[5\]](#)[\[6\]](#)

### Materials:

- 3-Iodoquinoline (or 3-Bromoquinoline)
- Sulfur powder ( $S_8$ )
- Copper(I) iodide ( $CuI$ )
- Potassium carbonate ( $K_2CO_3$ )
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium borohydride ( $NaBH_4$ ) or Triphenylphosphine ( $PPh_3$ )
- Hydrochloric acid (HCl), concentrated
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate ( $Na_2SO_4$ )
- Silica gel for column chromatography

### Procedure:

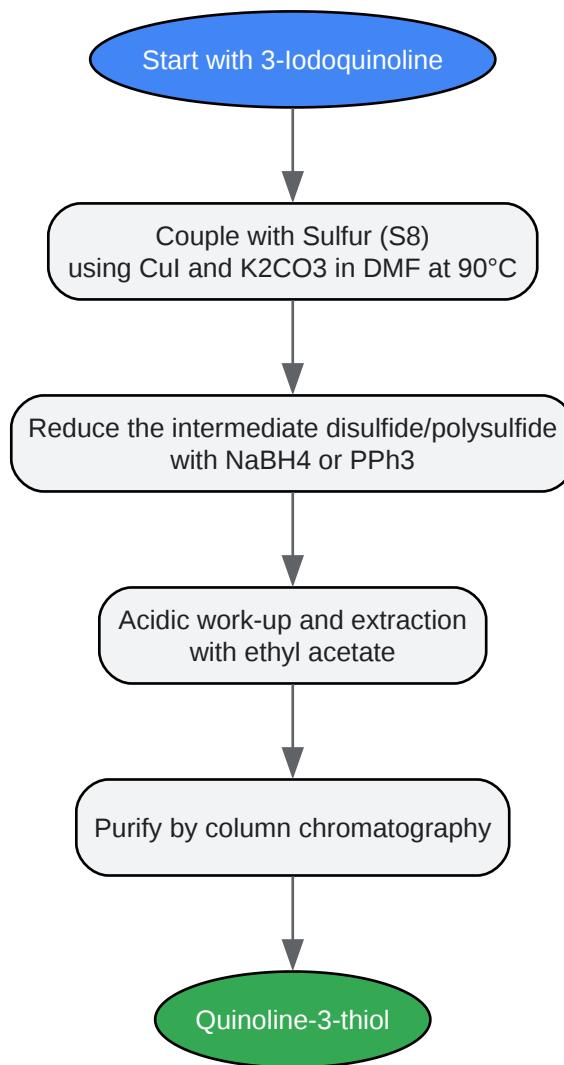
- C-S Coupling Reaction:

- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-iodoquinoline (1.0 equiv.), sulfur powder (2.0 equiv.), copper(I) iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).
- Add anhydrous DMF as the solvent.
- Heat the reaction mixture to 90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

- Reduction to Thiol:
  - After the coupling reaction is complete, cool the mixture to room temperature.
  - Slowly add sodium borohydride (NaBH<sub>4</sub>, 3.0 equiv.) in portions. Alternatively, triphenylphosphine (PPh<sub>3</sub>, 2.0 equiv.) can be used.
  - Stir the mixture at room temperature for an additional 2-4 hours.
- Work-up and Purification:
  - Quench the reaction by the slow addition of 1 M HCl at 0°C until the solution is acidic.
  - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with water and then brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography on silica gel to afford the desired **Quinoline-3-thiol**.

Below is a graphical representation of the synthesis workflow.

## Workflow for the Synthesis of Quinoline-3-thiol

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A generalized workflow for the synthesis of **Quinoline-3-thiol**.

## Biological Activity and Signaling Pathways

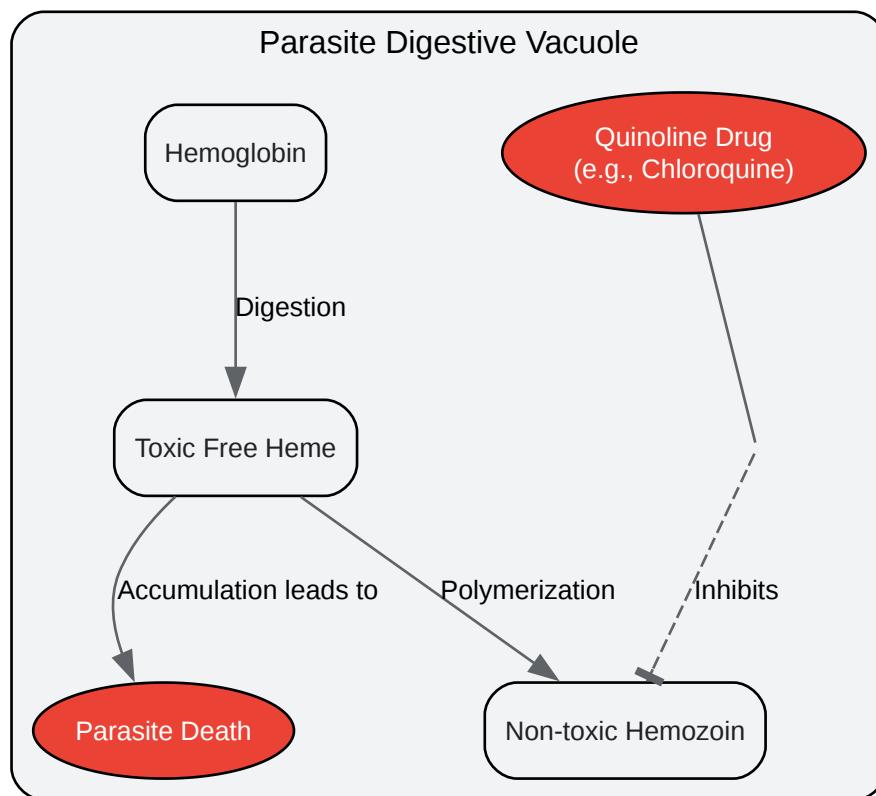
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.<sup>[7][8]</sup> The mechanism of action for many quinoline-based drugs, particularly

antimalarials like chloroquine, is thought to involve the disruption of heme metabolism in the parasite.[9][10]

While specific signaling pathways directly modulated by **Quinoline-3-thiol** are not extensively documented in the readily available literature, its structural similarity to other biologically active quinolines suggests potential for interaction with various cellular targets. The thiol group can also play a crucial role in biological activity through Michael addition reactions or by coordinating with metal ions in metalloenzymes.

The generalized mechanism of action for quinoline antimalarials within the malaria parasite's digestive vacuole is depicted below.

Generalized Mechanism of Action of Quinoline Antimalarials



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### Inhibition of heme polymerization by quinoline drugs.

Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by **Quinoline-3-thiol**. Its availability as a research chemical provides an opportunity for the scientific community to explore its potential in drug discovery and development.

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